molecular formula C10H15NO B1347006 2-(3-methoxyphenyl)-N-methylethanamine CAS No. 33543-62-3

2-(3-methoxyphenyl)-N-methylethanamine

Cat. No. B1347006
CAS RN: 33543-62-3
M. Wt: 165.23 g/mol
InChI Key: MCGDBHZRFQKLBT-UHFFFAOYSA-N
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Description

“2-(3-methoxyphenyl)-N-methylethanamine” is also known as “3-Methoxyphenethylamine”. It’s an organic compound with the molecular formula CH3OC6H4CH2CH2NH2 . The compound is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of “2-(3-methoxyphenyl)-N-methylethanamine” involves several steps. It has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It was also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Molecular Structure Analysis

The molecular structure of “2-(3-methoxyphenyl)-N-methylethanamine” can be represented by the SMILES string COc1cccc (CCN)c1 . The InChI key for this compound is WJBMRZAHTUFBGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It was also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a density of 1.038 g/mL at 25 °C . It has a refractive index of n20/D 1.538 (lit.) and a boiling point of 118-119 °C/6 mmHg (lit.) .

Scientific Research Applications

Analytical Profiling and Characterization

  • Analytical Profiles of Psychoactive Arylcyclohexylamines : A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including methoxetamine and its analogues, using various analytical methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds were also analyzed in biological matrices such as blood and urine, highlighting their detection and quantification in forensic contexts From the street to the laboratory: Analytical profiles of methoxetamine.

  • Identification and Synthesis of Contaminants in Psychoactive Drugs : Błachut et al. (2002) investigated the clandestine synthesis of phenylisopropylamines, including their methoxy derivatives. This study provides insights into the synthesis process and the identification of contaminants, which is crucial for forensic science Identification and synthesis of some contaminants present in 4-methoxyamphetamine.

Neurotoxic Potential and Pharmacology

  • Neurotoxic Potential of m-Methoxy Compounds : Zimmerman et al. (1986) explored the neurotoxic potential of 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (a compound related to the specified chemical) in mice. This study is significant in understanding the neurological implications of such compounds Characterization of the neurotoxic potential of m-methoxy-MPTP.

  • Syntheses and Pharmacological Characterizations of Arylcyclohexylamines : Wallach et al. (2016) conducted a comprehensive study on the synthesis and pharmacological characterization of N-alkyl-arylcyclohexylamines, which are perceived as ketamine-like dissociative substances. The study provides valuable information on the pharmacological profiles of these compounds Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.

Additional Research

Safety And Hazards

The compound is classified as a skin corrosive substance (Skin Corr. 1B) according to the GHS classification . It’s recommended to avoid breathing its vapors, mist, or gas, and to use it only in a well-ventilated area .

properties

IUPAC Name

2-(3-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-7-6-9-4-3-5-10(8-9)12-2/h3-5,8,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDBHZRFQKLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187201
Record name m-Methoxy-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-methylethanamine

CAS RN

33543-62-3
Record name 3-Methoxy-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33543-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Methoxy-N-methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methoxy-N-methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-methoxy-N-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-METHOXY-N-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRX7HA5YYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Marchais-Oberwinkler, K Xu, M Wetzel… - Journal of Medicinal …, 2013 - ACS Publications
Inhibition of 17β-HSD2 is an attractive mechanism for the treatment of osteoporosis. We report here the optimization of human 17β-HSD2 inhibitors in the 2,5-thiophene amide class by …
Number of citations: 25 pubs.acs.org
S Germain, E Schulz, J Hannedouche - ChemCatChem, 2014 - Wiley Online Library
Binaphthylamido alkyl yttrium complexes have been proven to promote the anti‐Markovnikov addition between various styrene derivatives and secondary amines efficiently. Although …

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